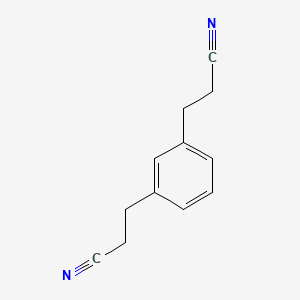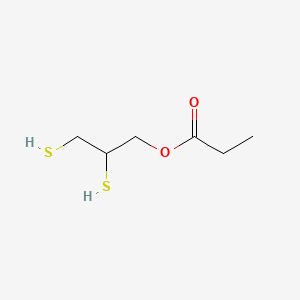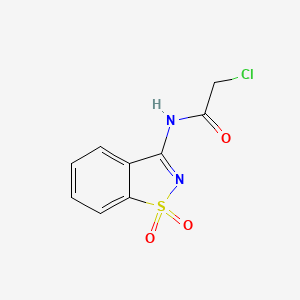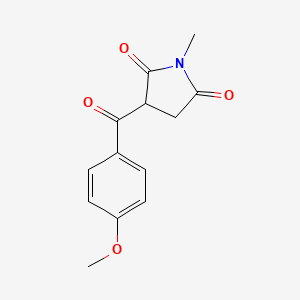
3,3'-(1,3-Phenylene)dipropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,3-Phenylene)dipropanenitrile is an organic compound with the molecular formula C12H12N2 It is characterized by the presence of two nitrile groups attached to a 1,3-phenylene ring through propyl chains
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)dipropanenitrile typically involves the reaction of 1,3-dibromopropane with 1,3-phenylenediamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.
Industrial Production Methods: Industrial production of 3,3’-(1,3-Phenylene)dipropanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 3,3’-(1,3-Phenylene)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in the presence of a catalyst for bromination.
Major Products Formed:
Oxidation: 3,3’-(1,3-Phenylene)dicarboxylic acid.
Reduction: 3,3’-(1,3-Phenylene)diamine.
Substitution: 3,3’-(1,3-Phenylene)dibromopropanenitrile (for bromination).
科学的研究の応用
3,3’-(1,3-Phenylene)dipropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
特性
| 95104-52-2 | |
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC名 |
3-[3-(2-cyanoethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C12H12N2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10H,2-3,6-7H2 |
InChIキー |
PRNKOJAULIDNLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CCC#N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)

![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)





![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)


